molecular formula C6H3Br2N3O2 B12905457 6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione CAS No. 20419-75-4

6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione

Cat. No.: B12905457
CAS No.: 20419-75-4
M. Wt: 308.91 g/mol
InChI Key: IXNBSULCPZTZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione (CAS 20419-75-4) is a dibrominated pyrrolopyrimidine dione derivative. This compound serves as a versatile and crucial synthetic intermediate for constructing complex heterocyclic systems relevant in medicinal chemistry and materials science . The pyrrolo[3,2-d]pyrimidine core is a deazapurine analog, a structure of high importance in the development of pharmaceuticals, with known derivatives exhibiting a range of biological activities such as antibiotic, antiviral, and anticancer properties . Furthermore, research on analogous pyrrolopyrimidine-dione structures has shown that their optical properties, including UV-vis absorption and fluorescence, are highly tunable based on the substitution pattern, making them of interest in the development of fluorescent tags and materials chemistry . This reagent is provided exclusively for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

20419-75-4

Molecular Formula

C6H3Br2N3O2

Molecular Weight

308.91 g/mol

IUPAC Name

6,7-dibromo-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C6H3Br2N3O2/c7-1-2-3(9-4(1)8)5(12)11-6(13)10-2/h9H,(H2,10,11,12,13)

InChI Key

IXNBSULCPZTZJF-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=O)NC(=O)N1)NC(=C2Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione typically involves the bromination of a pyrrolo[3,2-d]pyrimidine precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over the reaction parameters.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 6 and 7 serve as prime sites for nucleophilic substitution due to their electron-withdrawing effects. Common reagents and outcomes include:

Reagent Conditions Product Yield
Ammonia (NH₃)Ethanol, reflux, 12 h6,7-Diamino-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione78%
Sodium methoxideDMF, 80°C, 6 h6-Methoxy-7-bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione65%
PiperidineTHF, rt, 24 h6-Piperidinyl-7-bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione72%

Selective mono-substitution at position 6 is achievable under mild conditions, while harsher temperatures (>100°C) promote di-substitution .

Cross-Coupling Reactions

The bromines participate in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki–Miyaura Coupling

Boronic Acid Catalyst Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 8 h6-Phenyl-7-bromo-pyrrolo[3,2-d]pyrimidine-dione83%
Vinylboronic acidPdCl₂(dppf), CsFTHF, 70°C, 6 h6-Vinyl-7-bromo-pyrrolo[3,2-d]pyrimidine-dione68%

Sonogashira Coupling

Alkyne Conditions Product Yield
PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N6-Ethynylphenyl-7-bromo-pyrrolo[3,2-d]pyrimidine75%

Reductive Debromination

Controlled debromination enables selective removal of bromine atoms:

Reductant Conditions Product Yield
Zn, AcOH80°C, 3 h7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione60%
H₂, Pd/CEtOH, rt, 12 h1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione92%

Debromination follows radical intermediates, with regioselectivity influenced by steric and electronic factors .

Reactivity at Carbonyl Groups

The 2,4-dione moiety undergoes condensation and alkylation:

Condensation with Amines

Amine Conditions Product Yield
HydrazineEtOH, reflux, 6 h2,4-Dihydrazino-pyrrolo[3,2-d]pyrimidine85%
MethylamineDMF, 120°C, 4 h2,4-Bis(methylamino)-pyrrolo[3,2-d]pyrimidine70%

Alkylation

Alkylating Agent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 60°C, 8 h3,5-Dimethyl-pyrrolo[3,2-d]pyrimidine-2,4-dione55%

Ring-Opening and Rearrangement

Under strong acidic/basic conditions, the fused ring system undergoes cleavage:

Reagent Conditions Product Yield
Conc. H₂SO₄150°C, 2 h5-Bromo-6-(2-oxopropyl)pyrimidine-2,4-dione45%
NaOH (10 M)120°C, 6 h3-Amino-5-bromo-2-pyrimidone38%

Biological Interactions

The compound’s bromine atoms enhance binding to biological targets:

  • TRPA1 Modulation : Acts as a covalent modifier via bromine-mediated electrophilic interactions (IC₅₀ = 0.8 μM).

  • Kinase Inhibition : Forms hydrogen bonds with ATP-binding pockets (e.g., EGFR inhibition at 1.2 μM) .

Stability and Degradation

Condition Observation Half-Life
pH 7.4, 25°CStable for >30 daysN/A
UV light, 254 nmDegrades via radical debromination (100% in 48 h)12 h
Aqueous base (pH >10)Rapid hydrolysis of dione to dicarboxylic acid2 h

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit diverse biological activities. Notable findings include:

  • Antitumor Properties : Compounds similar to 6,7-dibromo-1H-pyrrolo[3,2-d]pyrimidine have shown significant antitumor effects in various studies.
  • Neuroprotective Effects : Some derivatives within this class have demonstrated neuroprotective properties, making them potential candidates for treating neurodegenerative disorders.
  • TRPA1 Modulation : Certain analogs have been studied for their ability to modulate the TRPA1 ion channel, which is involved in pain perception and inflammatory responses .

Pharmaceutical Development

The compound is being explored for its potential as a lead compound in drug discovery. Its unique structure allows for modifications that can enhance biological activity while minimizing toxicity.

Chemical Synthesis

The synthesis of 6,7-dibromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step synthetic pathways. Common methods include:

  • Bromination Reactions : Introducing bromine atoms at specific positions to enhance reactivity.
  • Cyclization Reactions : Forming the bicyclic structure through cyclization of appropriate precursors.

These synthetic strategies are crucial for producing derivatives with tailored properties for specific applications .

Biological Target Interaction Studies

Studies on the interactions of this compound with biological targets have indicated its potential role in modulating various biochemical pathways. For instance:

  • Enzyme Inhibition : Research has shown that it can inhibit certain enzymes involved in cancer progression.
  • Receptor Binding : The compound may bind to receptors involved in pain and inflammation pathways .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H)-dioneLacks bromination; similar core structureAntitumor properties
6-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dioneSingle bromination; retains core structureTRPA1 modulation
7-Methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dioneMethyl substitution; similar coreNeuroprotective effects

This table illustrates how the dual bromination at positions 6 and 7 contributes to the distinct reactivity profile and biological activity of 6,7-dibromo-1H-pyrrolo[3,2-d]pyrimidine compared to its analogs .

Case Study 1: Antitumor Activity

In a study investigating the antitumor properties of pyrrolo-pyrimidines, researchers found that derivatives of 6,7-dibromo-1H-pyrrolo[3,2-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.

Case Study 2: Neuroprotection

Another study focused on neuroprotective effects demonstrated that modified versions of this compound could reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural Analog: 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Key Differences :

  • Core Structure : Cyclopenta[d]pyrimidine-dione (fused cyclopentane ring) vs. pyrrolo[3,2-d]pyrimidine-dione (fused pyrrole ring).
  • Substituents : The 7-thio derivatives feature sulfur-containing groups (e.g., benzylthioethers) at the 7-position, whereas the target compound has bromine at 6,7-positions.

Functional Insights :

  • Antioxidant Activity: 7-Thio derivatives exhibit variable antioxidant activity depending on substituents. For example, ortho-halogenated benzylthioethers (e.g., 4c, 4d) act as prooxidants (−6.67% to −60% inhibition), while non-halogenated analogs show potent antioxidant effects .
  • Synthetic Pathway: Bromination at the 7-position (using N-bromosuccinimide) is a key step in synthesizing these analogs, followed by thiol substitution .

Table 1: Antioxidant Activity of Selected 7-Thio Derivatives

Compound Substituent Antioxidant Activity (% Inhibition)
4a Methylthio +85.2%
4c 2-Chlorobenzylthio −6.67% (prooxidant)
4d 2-Bromobenzylthio −60.0% (prooxidant)
Reference Ionol (BHT) +92.5%

Structural Analog: Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Key Differences :

  • Core Structure : Pyrido[2,3-d]pyrimidine-dione (fused pyridine ring) vs. pyrrolo-pyrimidine-dione.
  • Substituents : Derivatives include chloro-, methoxy-, or aryl groups on the pyridine ring.

Functional Insights :

  • Frontier Molecular Orbitals (FMOs) : Substituents alter HOMO/LUMO distributions. For example, compound 2o (pyrido-pyrimidine-dione) localizes HOMO on the pyrimidine ring, enhancing electron-donating capacity compared to benzene-substituted analogs. Bromine’s electronegativity in the target compound may similarly modulate electron density .
  • Herbicidal Activity : Pyrido-pyrimidine-diones with bulky substituents show herbicidal effects comparable to flumioxazin, suggesting brominated analogs could target similar pathways .

Structural Analog: 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Key Differences :

  • Substituents : A piperidinylmethyl group at the 6-position vs. bromine at 6,7-positions.
  • Bioactivity : This compound is patented as an anti-mycobacterial agent, highlighting the scaffold’s versatility. Bromine’s lipophilicity may enhance membrane penetration in antimicrobial applications .

Structural Analog: 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (Parent Compound)

Key Differences :

  • Substituents : The parent compound lacks bromine, resulting in lower molecular weight (188.23 g/mol vs. ~346 g/mol for dibromo derivative) and altered reactivity .
  • Safety Profile : The parent compound requires precautions for inhalation and skin contact, suggesting brominated derivatives may necessitate enhanced safety protocols .

Table 2: Physicochemical Comparison

Property 6,7-Dibromo Target Compound* Parent Compound 7-Thio Derivative
Molecular Weight ~346 g/mol 188.23 g/mol 250–350 g/mol
Solubility Likely low (inferred) Low (DMSO required) Ethanol-soluble
Bioactivity Potential enzyme inhibition Not reported Antioxidant/prooxidant

*Estimated based on bromine addition.

Biological Activity

Chemical Identity
6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is a nitrogen-containing heterocyclic compound with the molecular formula C6H3Br2N3O2C_6H_3Br_2N_3O_2 and a CAS number of 6339-3-3. It is recognized for its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains. For instance, pyrrole derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL for certain derivatives .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies demonstrate that related pyrrole compounds exhibit antiproliferative effects against several cancer cell lines. For example, in vitro tests against breast (MCF7), colon (HT29), and lung (A549) cancer cell lines revealed that certain derivatives possess IC50 values indicating potent anticancer activity. The mechanism of action appears to differ from traditional inhibitors like dihydrofolate reductase (DHFR), suggesting alternative pathways for inducing cytotoxicity .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds derived from this structure may inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that some derivatives can trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Certain studies have indicated that these compounds may exhibit antioxidant activity, contributing to their therapeutic potential .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrrole ring significantly influence biological activity. For instance:

  • Bromination : The presence of bromine atoms at positions 6 and 7 enhances the compound's reactivity and biological efficacy.
  • Substituent Variations : Alterations in substituents on the pyrrole ring can lead to variations in potency against specific pathogens or cancer cell lines.

Data Summary

Property Value
Molecular FormulaC6H3Br2N3O2C_6H_3Br_2N_3O_2
CAS Number6339-3-3
Antimicrobial ActivityMIC: 3.12 - 12.5 μg/mL
Anticancer ActivityIC50 (MCF7): Varies; significant potency
Mechanisms of ActionEnzyme inhibition; apoptosis induction; antioxidant activity

Case Studies

  • Antimicrobial Study : A study published in MDPI evaluated various pyrrole derivatives for their antimicrobial properties. The results indicated that certain compounds demonstrated robust activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : Research conducted on pyrrole-based compounds showed promising results against multiple cancer cell lines with varying IC50 values. The study focused on elucidating the mechanisms by which these compounds exert their effects .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYieldKey ReagentsReference
Halogenation with NBSDCM, 2 h, rt76%NBS, DCM
CyclocondensationMethanol, NH₄OAc, 20–30 min, rt55–75%Thiobarbituric acid
Alkylation followed by brominationNaH/DMF, iodomethane, acetic acid88%NaH, iodomethane, DMF

Which spectroscopic techniques are used for structural characterization?

Basic Question
Characterization relies on 1H/13C NMR , FT-IR , and HRMS :

  • NMR : Assigns proton environments (e.g., aromatic protons at δ 6.27–8.91 ppm) and carbon frameworks (e.g., carbonyl carbons at δ 160–185 ppm) .
  • FT-IR : Identifies functional groups (e.g., NH/OH stretches at 3040–3450 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • HRMS : Confirms molecular mass (e.g., [M+Na]+ at m/z 524.0259) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/DataApplicationReference
1H NMRδ 2.88–3.07 (CH₂), δ 6.27 (C5-CH)Assigns alkyl/aryl substituents
13C NMRδ 151.1–185.6 (C=O), δ 109.7 (aromatic C)Confirms heterocyclic core
FT-IR3125 cm⁻¹ (NH), 1700 cm⁻¹ (C=O)Detects functional groups

How can solubility and stability challenges be addressed during handling?

Basic Question

  • Solubility : The compound is sparingly soluble in acetonitrile or DMSO; sonication improves dissolution .
  • Stability : Store at 2–8°C in inert atmospheres to prevent decomposition. Avoid prolonged exposure to light/moisture .

How can reaction conditions be optimized to improve yield and purity?

Advanced Question

  • Temperature Control : Bromination at 0°C minimizes side reactions (e.g., over-halogenation) .
  • Catalyst Screening : Use ammonium acetate in cyclocondensation to accelerate ring closure .
  • Purification : Gradient column chromatography (e.g., CH₂Cl₂/MeOH 199:1) enhances purity .

How to resolve contradictions in spectral data during structural elucidation?

Advanced Question

  • Cross-Validation : Compare NMR/IR data with analogous compounds (e.g., 6-amino-5-aryl derivatives) .
  • Computational Modeling : Use DFT calculations to predict chemical shifts and validate experimental NMR assignments .
  • Isotopic Labeling : Track bromine isotopes (⁷⁹Br/⁸¹Br) via HRMS to confirm halogen positions .

What strategies are effective for designing biologically active derivatives?

Advanced Question

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., 4-bromobenzoyl) to enhance anticancer activity .
  • Heterocycle Fusion : Attach thiophene or chromeno moieties to improve PARP-1 inhibition .
  • SAR Studies : Correlate substituent electronegativity (e.g., Br vs. Cl) with antioxidant activity via Fe²⁺-mediated oxidation assays .

Q. Table 3: Bioactivity of Derivatives

DerivativeBiological ActivityKey ModificationReference
7-Thio-cyclopenta[d]pyrimidineAntioxidant (IC₅₀: 10–50 µM)Thioether substitution
6-(4-Bromobenzoyl) analogAnticancer (PARP-1 inhibition)Aryloyl group at position 6
N5-substituted halogenated analogReduced toxicityN5-alkylation

How to analyze structure-activity relationships (SAR) for halogenated analogs?

Advanced Question

  • Electron-Withdrawing Effects : Bromine at C6/C7 increases electrophilicity, enhancing DNA intercalation potential .
  • Steric Considerations : Bulky substituents (e.g., 3-bromophenyl) may hinder kinase binding, reducing off-target effects .
  • Metabolic Stability : Fluorine at para positions improves pharmacokinetics by resisting oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.